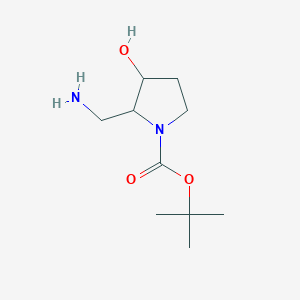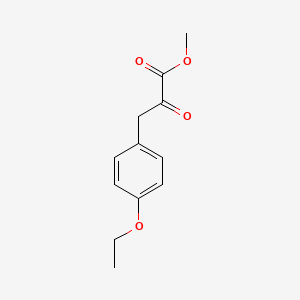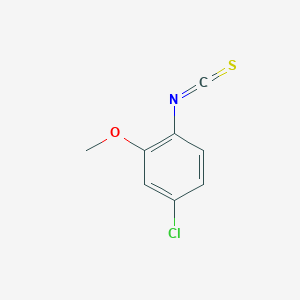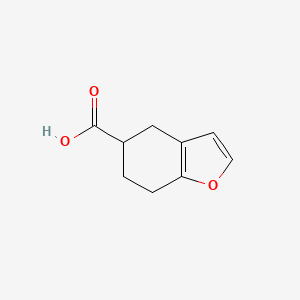
(2,6-Diisopropylphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Diisopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H21ClN2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,6-diisopropylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diisopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diisopropylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: (2,6-Diisopropylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
科学的研究の応用
(2,6-Diisopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
作用機序
The mechanism of action of (2,6-Diisopropylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .
類似化合物との比較
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the 2,6-diisopropylphenyl group.
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of the 2,6-diisopropylphenyl group.
2,6-Diisopropylphenylhydrazone: A related compound where the hydrazine moiety is replaced with a hydrazone group
Uniqueness: (2,6-Diisopropylphenyl)hydrazine hydrochloride is unique due to the presence of the bulky 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry .
特性
分子式 |
C12H21ClN2 |
|---|---|
分子量 |
228.76 g/mol |
IUPAC名 |
[2,6-di(propan-2-yl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-13;/h5-9,14H,13H2,1-4H3;1H |
InChIキー |
ZAETWSNEVIIXPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


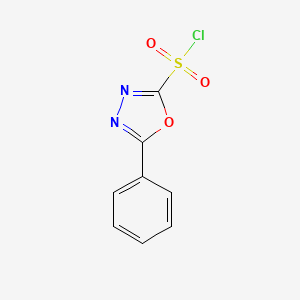
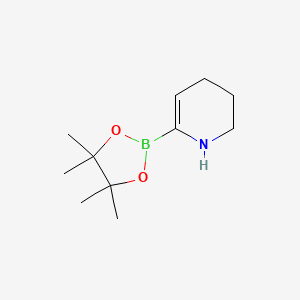
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)


